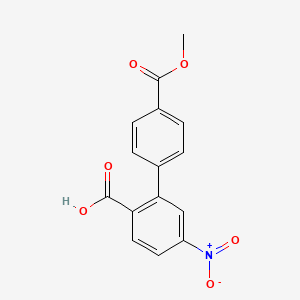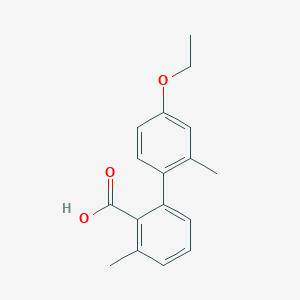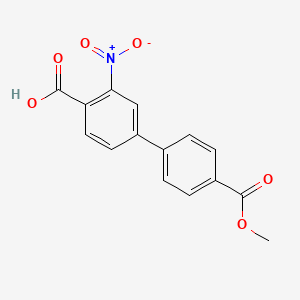
3-(4-Methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid (MCTFBA) is an organic acid that is widely used in scientific research. It is a white crystalline solid that can be synthesized in the laboratory using a variety of methods. It is used in a variety of scientific applications, including biochemical research, drug development, and cell biology.
Applications De Recherche Scientifique
3-(4-Methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid, 95% is used in a variety of scientific research applications. It is used in biochemical research to study the structure and function of proteins. It is also used in drug development to study the effects of drugs on the body. Additionally, it is used in cell biology to study the structure and function of cells.
Mécanisme D'action
3-(4-Methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid, 95% is believed to act as an inhibitor of enzymes. It binds to the active site of enzymes and prevents them from performing their normal functions. This can be used to study the structure and function of enzymes, as well as to study the effects of drugs on the body.
Biochemical and Physiological Effects
3-(4-Methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, which can lead to changes in the structure and function of proteins. It has also been shown to affect the structure and function of cells. Additionally, it has been shown to have anti-inflammatory and anti-oxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
3-(4-Methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid, 95% has several advantages and limitations for lab experiments. One of the main advantages is that it is relatively easy to synthesize in the laboratory. Additionally, it is relatively stable and can be stored at room temperature. However, it is not soluble in water, so it must be dissolved in an appropriate solvent before use. Additionally, it is not very soluble in organic solvents, so it must be used in small quantities.
Orientations Futures
There are a variety of potential future directions for the use of 3-(4-Methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid, 95% in scientific research. One potential direction is to use it to study the effects of drugs on the body. Additionally, it could be used to study the structure and function of proteins and cells. It could also be used to study the effects of inflammation and oxidation on the body. Finally, it could be used to study the structure and function of enzymes.
Méthodes De Synthèse
3-(4-Methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid, 95% can be synthesized in the laboratory using a variety of methods. One of the most common methods is the reaction of 4-methoxycarbonylphenol with trifluoromethanesulfonic anhydride in an aqueous medium. This reaction is typically conducted at room temperature and yields a white crystalline solid. Other methods of synthesis include the reaction of 4-methoxycarbonylphenol with trifluoromethanesulfonic acid in an aqueous medium, or the reaction of 4-methoxycarbonylphenol with trifluoromethanesulfonyl chloride in an aqueous medium.
Propriétés
IUPAC Name |
3-(4-methoxycarbonylphenyl)-5-(trifluoromethyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3O4/c1-23-15(22)10-4-2-9(3-5-10)11-6-12(14(20)21)8-13(7-11)16(17,18)19/h2-8H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJUOXZDPTWSUKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40690727 |
Source


|
| Record name | 4'-(Methoxycarbonyl)-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40690727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261912-61-1 |
Source


|
| Record name | 4'-(Methoxycarbonyl)-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40690727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














